An In-Depth Technical Guide to the Synthesis and Characterization of Buphedrone-d3 Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Buphedrone-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Buphedrone-d3 Hydrochloride, a deuterated analog of the synthetic cathinone, buphedrone. Due to its isotopic labeling, Buphedrone-d3 Hydrochloride serves as an invaluable internal standard for the quantitative analysis of buphedrone in complex matrices, particularly in forensic toxicology and drug metabolism studies. This document outlines a plausible synthetic pathway, detailed analytical methodologies for characterization, and summarizes key quantitative data.
Synthesis of Buphedrone-d3 Hydrochloride
The synthesis of Buphedrone-d3 Hydrochloride can be achieved through a two-step process, beginning with the α-bromination of butyrophenone, followed by a nucleophilic substitution with deuterated methylamine (methylamine-d3). The resulting Buphedrone-d3 free base is then converted to its hydrochloride salt for improved stability.
Experimental Protocol:
Step 1: Synthesis of α-Bromobutyrophenone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyrophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
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Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise to the stirred solution. The reaction is autocatalytic due to the formation of hydrobromic acid (HBr)[1]. To control the reaction, the addition of a catalytic amount of AlCl3 may be employed when using dichloromethane as a solvent[1].
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into water and extract the α-bromobutyrophenone with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromobutyrophenone. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of Buphedrone-d3
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Preparation of Methylamine-d3: Deuterated methylamine (CD3NH2) can be synthesized via several established methods, including the reduction of deuterated nitromethane or the reaction of deuterated methanol with phthalimide followed by hydrolysis[2][3].
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Nucleophilic Substitution: Dissolve the α-bromobutyrophenone (1 equivalent) in a suitable solvent like ethanol or acetonitrile. Add an excess of methylamine-d3 (typically 2-3 equivalents) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
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Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine-d3 and its hydrobromide salt. Dry the organic layer and evaporate the solvent to obtain Buphedrone-d3 free base.
Step 3: Formation of Buphedrone-d3 Hydrochloride
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Salt Formation: Dissolve the crude Buphedrone-d3 free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise while stirring until precipitation is complete.
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Isolation: Collect the precipitated Buphedrone-d3 Hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of Buphedrone-d3 Hydrochloride
A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized Buphedrone-d3 Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Buphedrone-d3 Hydrochloride. The ¹H NMR spectrum of the deuterated compound will be similar to that of unlabeled buphedrone, with the notable absence of the signal corresponding to the N-methyl protons.
¹H NMR Data (Predicted for Buphedrone-d3 Hydrochloride in D₂O, 400 MHz) [4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.9 - 7.5 | m | 5H | Aromatic protons |
| 5.2 - 5.1 | m | 1H | CH-N |
| 2.1 - 1.9 | m | 2H | CH₂ |
| 0.9 | t | 3H | CH₃ |
Note: The signal for the N-CD₃ protons will be absent in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show signals corresponding to all carbon atoms, with the N-methyl carbon signal potentially showing a characteristic triplet due to deuterium coupling.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of Buphedrone-d3 will be shifted by +3 mass units compared to unlabeled buphedrone.
GC-MS Data (Electron Ionization) [4][5]
| Unlabeled Buphedrone (m/z) | Buphedrone-d3 (Predicted m/z) | Fragmentation |
| 177 | 180 | [M]⁺ |
| 105 | 105 | [C₆H₅CO]⁺ |
| 77 | 77 | [C₆H₅]⁺ |
| 72 | 75 | [CH₃CH=N⁺HCH₃] or [CH₃CH=N⁺DCD₃] |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. The spectrum of Buphedrone-d3 Hydrochloride is expected to be very similar to that of the unlabeled compound, with potential subtle shifts in vibrational frequencies due to the presence of deuterium.
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 - 2800 | C-H stretching (aliphatic) |
| ~2700 - 2400 | Amine salt (N-H stretching) |
| ~1680 | C=O stretching (ketone) |
| ~1595 | C=C stretching (aromatic) |
| ~1450 | C-H bending |
| ~700, ~760 | C-H out-of-plane bending (monosubstituted benzene) |
Chromatographic Methods
Gas Chromatography (GC) and Liquid Chromatography (LC) are used to assess the purity of the synthesized compound and for its quantification in various matrices.
GC-MS Parameters [4]
| Parameter | Value |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min |
| Retention Time | ~6.6 min |
| Parameter | Value |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 5 mM aqueous formic acid and acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor and product ions for buphedrone would be monitored. For Buphedrone-d3, the precursor ion would be shifted by +3 m/z. |
Visualizations
Synthesis Pathway
Caption: Proposed synthesis pathway for Buphedrone-d3 Hydrochloride.
Analytical Workflow
Caption: Analytical workflow for the characterization of Buphedrone-d3 HCl.
References
- 1. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. swgdrug.org [swgdrug.org]
- 5. Buphedrone | C11H15NO | CID 53249194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. flore.unifi.it [flore.unifi.it]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
